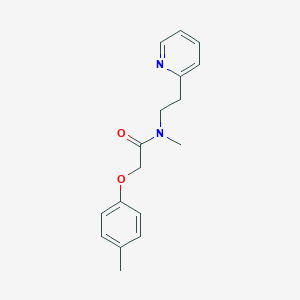
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant effects. However, BZP also has potential applications in scientific research due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety in some individuals. Long-term use of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been associated with neurological and cardiovascular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has potential advantages in lab experiments due to its unique chemical structure and mechanism of action. It can be used to study the effects of dopamine and serotonin on the brain, as well as the potential for developing drugs that target these neurotransmitters. However, its recreational use and potential for abuse may limit its usefulness in certain research settings.
Direcciones Futuras
There are several potential future directions for research on (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone. One area of interest is the development of drugs that target dopamine and serotonin reuptake inhibition for the treatment of neurological disorders. Another potential direction is the study of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone's effects on the immune system and its potential as an immunomodulatory agent. Further research is also needed to determine the long-term effects of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone use and its potential for addiction.
Métodos De Síntesis
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride and benzene sulfonyl chloride. The resulting compound can then be purified through various methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have activity as a dopamine and serotonin reuptake inhibitor, leading to its potential use in the treatment of neurological disorders such as Parkinson's disease and depression.
Propiedades
Nombre del producto |
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone |
|---|---|
Fórmula molecular |
C25H32N2O3S |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C25H32N2O3S/c28-25(26-16-13-22(14-17-26)18-21-8-3-1-4-9-21)24-12-7-15-27(19-24)31(29,30)20-23-10-5-2-6-11-23/h1-6,8-11,22,24H,7,12-20H2 |
Clave InChI |
XBHJAHLNBMXZEM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)


